[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Catalog No.
S517698
CAS No.
3031-94-5
M.F
C9H15N4O8P
M. Wt
338.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl...

CAS Number

3031-94-5

Product Name

[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

IUPAC Name

[5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H15N4O8P

Molecular Weight

338.21 g/mol

InChI

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)

InChI Key

NOTGFIUVDGNKRI-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N

Solubility

Soluble in DMSO

Synonyms

4-carboxy-5-aminoimidazole ribotide, 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide, 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate, 5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate, AICA ribonucleotide, AICA ribonucleotide, (D-ribofuranosyl)-isomer, AICAR, AICAriboside 5'-monophosphate, aminoimidazole carboxamide ribonucleotide, Z-nucleotide, ZMP

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N

Description

The exact mass of the compound AICA ribonucleotide is 338.0627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292227. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Supplementary Records. It belongs to the ontological category of 1-(phosphoribosyl)imidazolecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Stem Cell Research

    Scientific Field: Stem Cell Research.

    Methods of Application: Human adipose-derived MSCs were cultured to passage 5.

    Results: MSCs treated with AICAR, NAM, or both displayed an increase in proliferation and osteogenic differentiation.

Application in Diabetes Treatment

Application in AMPK Research

Application in Biosynthesis of AICA Ribonucleotides

    Scientific Field: Biochemistry.

    Summary of the Application: AICA ribonucleotides with different phosphorylation levels are the pharmaceutically active metabolites of AICA nucleoside-based drugs.

    Methods of Application: Two enzymatic cascades were described to synthesize AICA derivatives with defined phosphorylation levels from the corresponding nucleobase and the co-substrate phosphoribosyl pyrophosphate.

    Results: The diphosphorylated AICA ribonucleotide derivative ZDP, synthesized from the cascade EcAPT/AjPPK, was produced with a conversion up to 91%.

Application in AMPK-Independent Effects Research

Application in Performance Enhancement

    Scientific Field: Sports Science.

    Summary of the Application: AICAR has been suspected to be used as a performance-enhancing drug.

The compound [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic molecule that features a sugar-like backbone with multiple functional groups, including an amino group and a carbamoyl group. This structure indicates potential biological activity, particularly in the context of enzyme interactions and metabolic pathways. The presence of the phosphate group suggests that it may play a role in energy transfer or signaling within biological systems.

The primary interest in AICAR lies in its ability to activate AMPK, a regulator of cellular metabolism []. AMPK promotes ATP production and inhibits processes that deplete ATP levels []. Studies suggest AICAR mimics the cellular response to low ATP levels, thereby activating AMPK [].

The chemical reactivity of this compound can be understood through its functional groups. Key types of reactions it may undergo include:

  • Phosphorylation: The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial for energy transfer in cellular processes.
  • Amide Formation: The amino and carbamoyl groups can engage in amide bond formation, which is significant in protein synthesis and enzyme function.
  • Hydrolysis: Given the presence of phosphate, hydrolysis reactions may occur, releasing inorganic phosphate and potentially activating or deactivating biological pathways.

Enzymatic reactions mediated by specific enzymes can facilitate these transformations, highlighting the compound's relevance in metabolic pathways

The biological activity of [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is likely to be significant due to its structural features. Computational models predict that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: The imidazolyl moiety is often associated with antimicrobial properties.
  • Antioxidant Properties: Hydroxyl groups present in the structure may contribute to antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for drug action .

Synthesis of this compound may involve several steps:

  • Formation of the Sugar Backbone: Starting from simple sugars or their derivatives, one can use selective protection and deprotection strategies to create the desired stereochemistry.
  • Introduction of Functional Groups: The amino and carbamoyl groups can be introduced through nucleophilic substitution reactions or coupling reactions with appropriate reagents.
  • Phosphorylation: Finally, the addition of the dihydrogen phosphate moiety can be achieved using phosphoric acid derivatives or through enzymatic phosphorylation methods.

Each step requires careful control of reaction conditions to ensure stereochemical fidelity and yield .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it could serve as a lead compound for developing new drugs targeting infectious diseases or metabolic disorders.
  • Biotechnology: Its role as a phosphorylating agent may be useful in biochemical assays or as a substrate for enzyme studies.
  • Research Tools: The compound can be utilized to study enzyme kinetics and mechanisms due to its structural complexity and potential interactions with biomolecules .

Interaction studies are essential to understand how this compound interacts with biological macromolecules:

  • Molecular Docking Studies: These computational approaches can predict binding affinities with target enzymes or receptors.
  • In Vitro Assays: Experimental validation using cell lines can reveal cytotoxicity profiles and specific biological targets.
  • Structure-Activity Relationship Analysis: This involves modifying the compound systematically to identify key structural features responsible for its biological activity .

Several compounds share structural similarities with [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, including:

Compound NameStructural FeaturesUnique Aspects
Adenosine TriphosphateNucleotide with three phosphate groupsCentral role in energy metabolism
Guanosine TriphosphateNucleotide similar to ATPInvolved in protein synthesis and signaling
Cyclic Adenosine MonophosphateSingle phosphate group in a cyclic formKey second messenger in cellular signaling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

338.06275045 g/mol

Monoisotopic Mass

338.06275045 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0X88YW0YK

MeSH Pharmacological Classification

Hypoglycemic Agents

Other CAS

3031-94-5

Wikipedia

AICA_ribonucleotide

Dates

Modify: 2023-08-15
1: Chung EJ, Efstathiou NE, Konstantinou EK, Maidana DE, Miller JW, Young LH, Vavvas DG. AICAR suppresses TNF-α-induced complement factor B in RPE cells. Sci Rep. 2017 Dec 15;7(1):17651. doi: 10.1038/s41598-017-17744-w. PubMed PMID: 29247196; PubMed Central PMCID: PMC5732305.
2: Verma P, Kar B, Varshney R, Roy P, Sharma AK. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis. FEBS J. 2017 Dec;284(24):4233-4261. doi: 10.1111/febs.14303. Epub 2017 Nov 13. PubMed PMID: 29063699.
3: Huang Y, Ratz PH, Miner AS, Locke VA, Chen G, Chen Y, Barbee RW. AICAR Administration Attenuates Hemorrhagic Hyperglycemia and Lowers Oxygen Debt in Anesthetized Male Rabbits. Front Physiol. 2017 Sep 13;8:692. doi: 10.3389/fphys.2017.00692. eCollection 2017. PubMed PMID: 28955248; PubMed Central PMCID: PMC5601404.
4: Nie J, Liu A, Tan Q, Zhao K, Hu K, Li Y, Yan B, Zhou L. AICAR activates ER stress-dependent apoptosis in gallbladder cancer cells. Biochem Biophys Res Commun. 2017 Jan 8;482(2):246-252. doi: 10.1016/j.bbrc.2016.11.050. Epub 2016 Nov 12. PubMed PMID: 27847321.
5: Guo F, Liu SQ, Gao XH, Zhang LY. AICAR induces AMPK-independent programmed necrosis in prostate cancer cells. Biochem Biophys Res Commun. 2016 May 27;474(2):277-283. doi: 10.1016/j.bbrc.2016.04.077. Epub 2016 Apr 18. PubMed PMID: 27103440.

Explore Compound Types